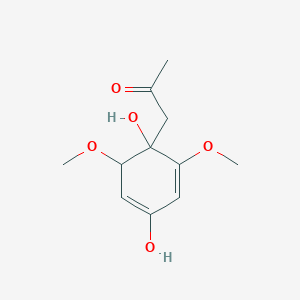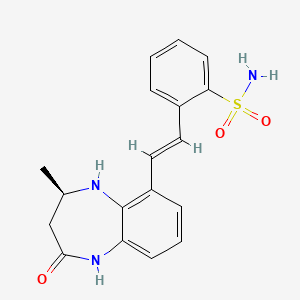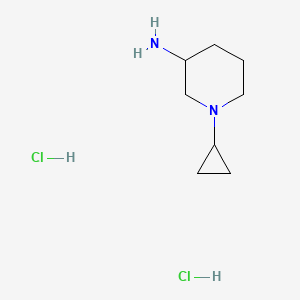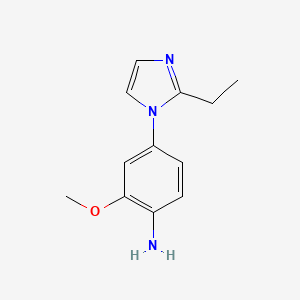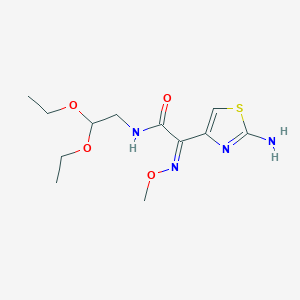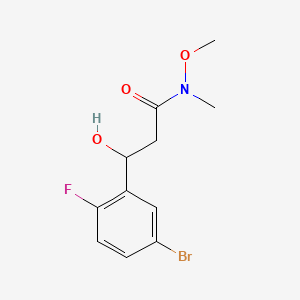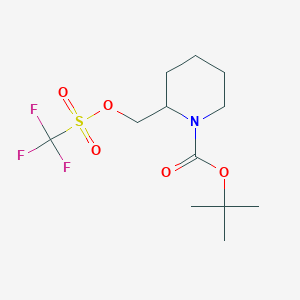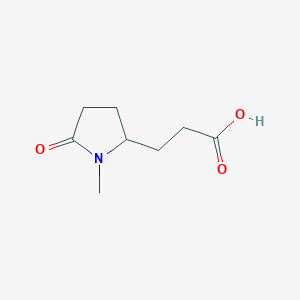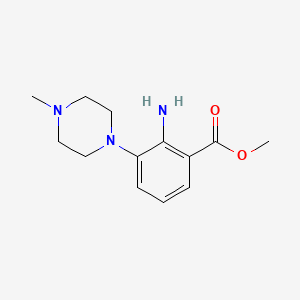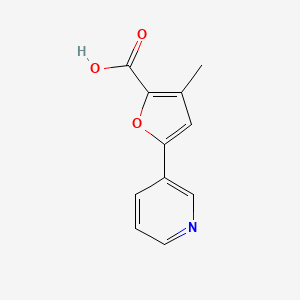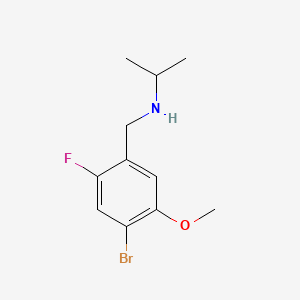
G3-C12 free
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
G3-C12 is a galectin-3 binding peptide known for its anticancer activity. It has a high affinity for colorectal cancer cells overexpressing galectin-3, making it a potent and selective targeting agent for these cells .
准备方法
G3-C12 can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds
化学反应分析
G3-C12 undergoes various chemical reactions, including binding to galectin-3, which is a carbohydrate-binding protein. This binding is highly specific and does not show affinity for other members of the galectin family or unrelated lectins . The peptide can also be conjugated with other molecules, such as doxorubicin, to enhance its anticancer activity. Common reagents used in these reactions include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), which facilitate the formation of peptide bonds . Major products formed from these reactions include G3-C12 conjugates with various therapeutic agents, which can be used for targeted drug delivery.
科学研究应用
G3-C12 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a targeting agent for drug delivery systems, enhancing the specificity and efficacy of therapeutic agents. In biology, G3-C12 is used to study the role of galectin-3 in various cellular processes, including apoptosis and cell migration . In medicine, G3-C12 is being investigated for its potential to treat various cancers, including colorectal cancer and breast cancer . In industry, G3-C12 can be used in the development of new diagnostic tools and therapeutic agents.
作用机制
The mechanism of action of G3-C12 involves its binding to galectin-3, a protein that is overexpressed in many types of cancer cells. This binding inhibits the anti-apoptotic effects of galectin-3, leading to increased apoptosis in cancer cells . Additionally, G3-C12 can be conjugated with other therapeutic agents, such as doxorubicin, to enhance their delivery to cancer cells. The conjugates are internalized into the cells via a ligand-receptor pathway, leading to higher levels of apoptosis compared to non-targeted therapies .
相似化合物的比较
G3-C12 is unique in its high affinity for galectin-3 and its ability to selectively target cancer cells overexpressing this protein. Similar compounds include other galectin-3 binding peptides, such as G3-A9, which also exhibit high affinity for galectin-3 but may have different binding specificities and therapeutic potentials . Another similar compound is the carbohydrate-derived inhibitor TD139, which also targets galectin-3 but has a different mechanism of action and therapeutic profile . The uniqueness of G3-C12 lies in its high specificity for galectin-3 and its potential for use in targeted drug delivery systems.
属性
分子式 |
C74H115N23O23S2 |
|---|---|
分子量 |
1759.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[2-[[(2R)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C74H115N23O23S2/c1-35(2)56(69(115)84-42(12-6-7-21-75)61(107)85-43(73(119)120)13-8-22-81-74(78)79)92-68(114)52-16-10-24-96(52)71(117)49(33-122)91-63(109)47(29-55(103)104)87-62(108)45(27-40-30-80-34-83-40)89-70(116)57(37(4)98)93-64(110)44(26-39-17-19-41(100)20-18-39)88-66(112)50-14-9-23-95(50)54(102)31-82-60(106)48(32-121)90-67(113)51-15-11-25-97(51)72(118)58(38(5)99)94-65(111)46(28-53(77)101)86-59(105)36(3)76/h17-20,30,34-38,42-52,56-58,98-100,121-122H,6-16,21-29,31-33,75-76H2,1-5H3,(H2,77,101)(H,80,83)(H,82,106)(H,84,115)(H,85,107)(H,86,105)(H,87,108)(H,88,112)(H,89,116)(H,90,113)(H,91,109)(H,92,114)(H,93,110)(H,94,111)(H,103,104)(H,119,120)(H4,78,79,81)/t36-,37+,38+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-,58-/m0/s1 |
InChI 键 |
RXFIUXGGWIBQLE-UCNRAYMSSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CS)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N)O |
规范 SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(CS)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


